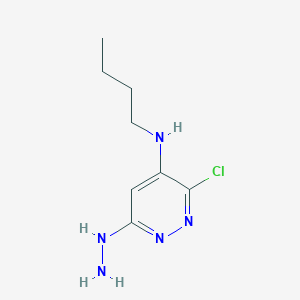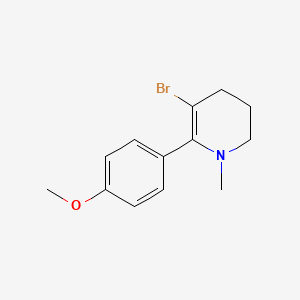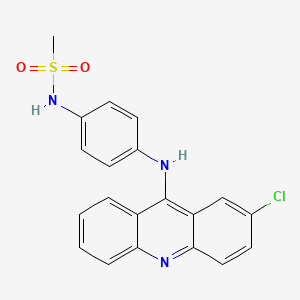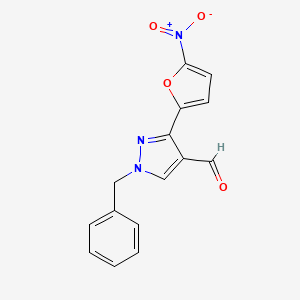
3,3'-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one): is a compound belonging to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) typically involves the reaction of 2,2-diethyl-1,3-thiazolidin-4-one with a disulfide compound under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biological studies .
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications. It is studied for its role in inhibiting specific enzymes and pathways involved in diseases .
Industry: In the materials science field, the compound is used in the synthesis of polymers and other materials with specific properties. Its ability to form stable disulfide bonds makes it useful in the development of self-healing materials .
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediylbis(2,2-diethyl-2,3-dihydro-1,3-thiazol-4-ol)
Comparison: Compared to these similar compounds, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is unique due to its specific thiazolidine ring structure and the presence of disulfide bonds. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
61260-36-4 |
|---|---|
Formule moléculaire |
C14H24N2O2S4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
3-[(2,2-diethyl-4-oxo-1,3-thiazolidin-3-yl)disulfanyl]-2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H24N2O2S4/c1-5-13(6-2)15(11(17)9-19-13)21-22-16-12(18)10-20-14(16,7-3)8-4/h5-10H2,1-4H3 |
Clé InChI |
FZCBMRFFPZJRFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N(C(=O)CS1)SSN2C(=O)CSC2(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

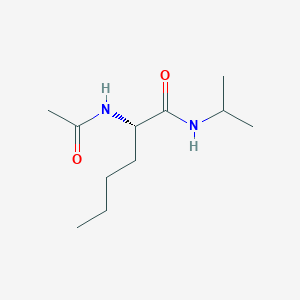
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)

